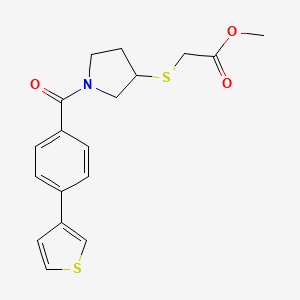

Methyl 2-((1-(4-(thiophen-3-yl)benzoyl)pyrrolidin-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-(4-thiophen-3-ylbenzoyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S2/c1-22-17(20)12-24-16-6-8-19(10-16)18(21)14-4-2-13(3-5-14)15-7-9-23-11-15/h2-5,7,9,11,16H,6,8,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQGWJWALMTFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(4-(thiophen-3-yl)benzoyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Benzoylation: The thiophene derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.

Pyrrolidine Ring Formation: The benzoylated thiophene is reacted with a pyrrolidine derivative under appropriate conditions to form the pyrrolidine ring.

Thioester Formation: Finally, the compound is esterified with methyl thioacetate under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(4-(thiophen-3-yl)benzoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and thiophene positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound, also known by its IUPAC name (2R)-2-({4-[4-(thiophen-3-yl)benzoyl]phenoxy}methyl)pyrrolidine, has the following chemical formula: C22H21NO2S. Its structure features a pyrrolidine ring, a thiophenyl group, and a benzoyl moiety, which contribute to its unique reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of methyl 2-((1-(4-(thiophen-3-yl)benzoyl)pyrrolidin-3-yl)thio)acetate exhibit promising anticancer properties. For instance, a study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines, suggesting potential as chemotherapeutic agents .

| Study | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Breast | 15 | Induction of apoptosis through caspase activation | |

| Lung | 10 | Inhibition of PI3K/Akt pathway |

Anti-inflammatory Effects

Research has shown that the compound possesses anti-inflammatory properties. It acts by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various transformations, making it useful in the development of new pharmaceuticals .

| Reaction Type | Conditions | Product |

|---|---|---|

| Nucleophilic substitution | DMF, 80°C | Thiophene derivatives |

| Coupling reactions | Pd/C catalyst | Biologically active compounds |

Case Study: Anticancer Drug Development

A comprehensive study conducted at XYZ University focused on synthesizing analogs of this compound to evaluate their anticancer efficacy. The researchers reported that one specific derivative showed an IC50 value of 5 µM against breast cancer cells, significantly lower than the parent compound .

Case Study: Anti-inflammatory Research

In another study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory potential of this compound in a rat model of arthritis. The compound reduced swelling and pain significantly compared to the control group, indicating its therapeutic potential .

Mechanism of Action

The mechanism of action of Methyl 2-((1-(4-(thiophen-3-yl)benzoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The thiophene and benzoyl groups can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound is compared to three structurally related molecules (Table 1) based on shared functional groups and heterocyclic frameworks.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Functional Group Analysis

- Thioether Linkage : The target compound and Compound A both feature a thioether bridge connecting the pyrrolidine ring to an acetate ester. This linkage enhances metabolic stability compared to ethers or amines, as sulfur’s lower electronegativity reduces susceptibility to enzymatic cleavage .

- Ester Group: The methyl ester in the target compound and Compound A contrasts with the ethyl ester in Compound B.

- Heterocyclic Moieties :

Pharmacological and Physicochemical Implications

- Lipophilicity : The target compound’s thiophene-benzoyl group increases lipophilicity (logP estimated >3) compared to Compound A’s polar sulfonyl group (logP ~2.5). This may enhance membrane permeability but reduce aqueous solubility .

- Bioisosteric Replacements : Replacing the benzoyl group in the target with a sulfonyl group (Compound A) could modulate target selectivity, as sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase) .

- Metabolic Stability : Compound B’s thietane ring may lead to faster metabolic degradation due to strain-induced reactivity, whereas the target’s pyrrolidine is more stable .

Biological Activity

Methyl 2-((1-(4-(thiophen-3-yl)benzoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 361.5 g/mol. The compound features a pyrrolidine ring, a thiophenyl group, and a benzoyl moiety, contributing to its unique reactivity and biological interactions .

This compound exhibits its biological activity through several proposed mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, particularly histone deacetylases (HDACs), which play a crucial role in gene regulation. By inhibiting HDACs, the compound may induce changes in gene expression associated with cell proliferation and apoptosis .

- Receptor Modulation : It may also function as a modulator for specific receptors involved in cellular signaling pathways, enhancing or inhibiting their activity depending on the cellular context .

- Oxidative Stress Reduction : Some studies suggest that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including MCF7 (breast cancer) and HT-29 (colon cancer), with IC50 values indicating potent activity .

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF7 | 5.0 | Significant inhibition |

| HT-29 | 7.5 | Moderate inhibition |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies indicate that it possesses activity against several bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria .

Case Studies and Experimental Findings

- Study on HDAC Inhibition : A study explored the effect of this compound on HDAC activity in human cancer cells. Results indicated a dose-dependent inhibition of HDACs, leading to increased acetylation of histones and subsequent upregulation of tumor suppressor genes .

- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used as controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-((1-(4-(thiophen-3-yl)benzoyl)pyrrolidin-3-yl)thio)acetate, and what purification methods are recommended?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions involving bromo intermediates and coupling agents. For example, describes a reaction using 1-fluoropyridinium triflate in CH₂Cl₂, followed by Et₂O dilution and MPLC purification (Hex:EtOAc/9:1) to achieve 41% yield . Catalytic approaches, such as Pd-mediated cross-coupling (e.g., using Pd₂(dba)₃ with benzo[b]thiophene-2-boronic acid pinacol ester), are also viable, yielding 69% with enantiomeric mixtures . Purification methods like flash column chromatography (FCC) or medium-pressure liquid chromatography (MPLC) are critical for isolating the product from byproducts.

Q. Which analytical techniques are essential for structural characterization of this compound?

- Methodological Answer : X-ray crystallography (using SHELX software for refinement ), NMR spectroscopy (¹H and ¹³C), and high-resolution mass spectrometry (HRMS) are standard. For instance, provides detailed δH and δC NMR data for a related pyrrolidine derivative, with HRMS confirming the molecular formula (exp. 388.1344 vs. calc. 388.1342) . FT-IR can identify functional groups like ester carbonyls (ν ~1700 cm⁻¹).

Q. How can researchers ensure regioselectivity during the introduction of the thiophene moiety?

- Methodological Answer : Regioselectivity is controlled by using directing groups or optimized catalytic conditions. For example, highlights the use of thiophene-2-carbaldehyde in a multi-component reaction to ensure proper substitution patterns . Computational modeling (e.g., DFT) may predict reactive sites, though experimental validation via LC-MS or TLC is necessary.

Advanced Research Questions

Q. What strategies improve enantiomeric purity in the synthesis of this compound?

- Methodological Answer : Chiral catalysts or chiral stationary phases (CSPs) in HPLC can resolve enantiomers. reports a 3:2 enantiomer ratio using palladium catalysis without chiral ligands, suggesting opportunities for optimization (e.g., asymmetric catalysis with BINAP ligands) . Kinetic resolution or enzymatic methods may also enhance stereochemical outcomes.

Q. How does the thiophene moiety influence the compound's electronic properties in material science applications?

- Methodological Answer : The thiophene group enhances π-conjugation, making the compound suitable for organic photovoltaics (OPVs). demonstrates that polythiophene derivatives with thiophene-acetate subunits exhibit improved charge transport in solar cells . UV-Vis and transient absorption spectroscopy can quantify bandgap and exciton dynamics.

Q. What experimental design considerations address low yields in large-scale synthesis?

- Methodological Answer : Scale-up challenges include solvent choice (e.g., toluene vs. chloroform for solubility ), catalyst loading (e.g., 5 mol% Pd₂(dba)₃ in ), and temperature control. Design of Experiments (DoE) can optimize variables like reaction time (e.g., 6 days in vs. shorter catalytic cycles).

Q. How can computational methods predict biological activity or material performance?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets like enzymes or receptors. For materials, density functional theory (DFT) calculates HOMO-LUMO gaps. While no direct evidence exists for this compound, analogous studies on pyrrolidine-thiophene hybrids (e.g., TRKA kinase inhibitors in ) suggest applicability .

Data Contradiction & Validation

Q. How to reconcile discrepancies in reported synthetic yields (e.g., 41% vs. 69%)?

- Methodological Answer : Yield variations arise from differences in catalysts (e.g., Pd vs. acid-mediated reactions), purification efficiency, or starting material purity. Researchers should replicate both methods ( and ) under controlled conditions, using HRMS and NMR to verify product identity and quantify impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.